4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide SAR

This dihydropyrazole sulfonamide (literature compound 13) is the para‑fluoro congener in a rigorously characterized CA‑inhibition series. It fills a precise SAR gap: Ki values of 462.2 nM (hCA I) and 587.3 nM (hCA II) sit between the weaker unsubstituted parent and the bromine leader, enabling substituent‑effect studies. The single ¹⁹F label supports NMR binding assays and ¹⁸F‑radiolabeling for PET tracer development. It also serves as a divergent precursor to the fully aromatic 1,5‑diarylpyrazole chemotype. Procure this well‑defined, moderate‑affinity tool compound for assay qualification, focused library synthesis, or fluorine‑based imaging programs.

Molecular Formula C21H18FN3O2S
Molecular Weight 395.5 g/mol
Cat. No. B10803045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Molecular FormulaC21H18FN3O2S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F
InChIInChI=1S/C21H18FN3O2S/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)18-10-12-19(13-11-18)28(23,26)27/h1-13,21H,14H2,(H2,23,26,27)
InChIKeyXIXJFFXXLOPVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide: A 1,3,5-Trisubstituted Pyrazoline Sulfonamide for Carbonic Anhydrase Inhibitor Screening


4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide (also referred to as compound 13 in primary literature) is a synthetic 1,3,5-trisubstituted-2-pyrazoline derivative bearing a para-fluorophenyl group at position 3, a phenyl group at position 5, and a benzenesulfonamide pharmacophore at position 1 [1]. This compound belongs to a class of sulfonamide-containing dihydropyrazole analogs that have been systematically evaluated as inhibitors of cytosolic carbonic anhydrase isoenzymes hCA I and hCA II, with the benzenesulfonamide moiety serving as the zinc-binding group essential for enzyme inhibition [1].

Why 4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide Cannot Be Simply Substituted with Other 1,3,5-Trisubstituted Pyrazoline Sulfonamides


Within the congeneric series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, carbonic anhydrase inhibitory potency varies substantially depending on the nature of the para-substituent on the 3-phenyl ring [1]. The fluorine-bearing analog (compound 13) exhibits Ki values that are intermediate within the series but markedly different from both the bromine-substituted leader compound (compound 14) and the unsubstituted parent (compound 9), demonstrating that simple substituent interchange between halogens or with hydrogen leads to quantifiable changes in enzyme inhibition that are relevant for structure-activity relationship (SAR) studies and tool compound selection [1].

Quantitative Differentiation Evidence for 4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide Against Closest Analogs


Carbonic Anhydrase I (hCA I) Inhibitory Potency: Head-to-Head Comparison of Fluorine (Compound 13) vs. Bromine (Compound 14) vs. Acetazolamide

In a direct head-to-head comparison within the same study, the fluorine-substituted compound 13 inhibited hCA I with a Ki of 462.2 ± 133.5 nM, while the bromine-substituted compound 14 showed a Ki of 316.7 ± 9.6 nM, and the clinical reference acetazolamide (AZA) exhibited a Ki of 278.8 ± 44.3 nM [1]. This demonstrates that the fluorine analog is approximately 1.46-fold less potent than the bromine analog against hCA I, and approximately 1.66-fold less potent than acetazolamide, providing rank-order potency data essential for selecting appropriate tool compounds for CA inhibition studies [1].

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide SAR

Carbonic Anhydrase II (hCA II) Inhibitory Potency: Fluorine (Compound 13) vs. Bromine (Compound 14) vs. Acetazolamide

For the physiologically critical hCA II isoenzyme, compound 13 displayed a Ki of 587.3 ± 188.5 nM, compared to compound 14 (Ki = 412.5 ± 115.4 nM) and acetazolamide (Ki = 293.4 ± 46.4 nM) measured under identical conditions [1]. The fluorine analog is 1.42-fold less potent than the bromine analog and 2.00-fold less potent than acetazolamide against hCA II, establishing a consistent potency hierarchy across both major cytosolic CA isoforms [1].

Carbonic Anhydrase II Isoenzyme Selectivity Sulfonamide Inhibitor

Substituent-Dependent Rank-Order Potency: Fluorine vs. Other 4-Substituted Phenyl Analogs in the Same Congeneric Series

Within the eight-compound series (compounds 9–16) systematically varying the 4-substituent on the 3-phenyl ring, compound 13 (4-F) ranked as a moderate inhibitor: Ki hCA I = 462.2 nM (rank 5/8) and Ki hCA II = 587.3 nM (rank 7/8) [1]. By comparison, the bromine analog (compound 14) achieved the lowest Ki values in the series (hCA I: 316.7 nM; hCA II: 412.5 nM), and the methyl analog (compound 15) showed intermediate potency (hCA I: 325.8 nM; hCA II: 430.3 nM) [1]. The unsubstituted parent (compound 9) was the least potent (hCA I: 506.3 nM; hCA II: 624.6 nM). This rank-order profile positions the fluorine analog as a useful comparator for SAR exploration of halogen electronic effects independent of steric bulk differences [1].

Structure-Activity Relationship Halogen Substitution Pyrazoline Sulfonamide

Fluorine-Specific Pharmacophore Properties: Potential for NMR and PET Probe Development vs. Non-Fluorinated Analogs

The presence of a single fluorine atom at the para-position of the 3-phenyl ring confers distinct spectroscopic and radiochemical advantages that are absent in non-fluorinated analogs (compounds 9–12, 14–16) [1]. The 4-fluorophenyl moiety provides a sensitive ¹⁹F NMR handle (100% natural abundance, spin-½ nucleus) for studying ligand-protein interactions without isotopic enrichment, and enables potential radiosynthesis of [¹⁸F]-labeled analogs via nucleophilic aromatic substitution for positron emission tomography (PET) imaging applications [2]. Classes of 1,5-diarylpyrazole sulfonamides with fluorine substituents have been proposed as PET tracer candidates for COX-2 imaging, supporting the translational relevance of fluorine incorporation in this scaffold [2].

Fluorine-19 NMR PET Imaging Probe Physicochemical Differentiation

Synthetic Accessibility and Intermediate Utility for 1,5-Diarylpyrazole Sulfonamide Libraries

The 2-pyrazoline (4,5-dihydropyrazole) core of this compound serves as a direct synthetic precursor to the corresponding 1,5-diarylpyrazole via oxidative dehydrogenation, a transformation widely employed in the synthesis of celecoxib-class COX-2 inhibitors [1]. This oxidative aromatization pathway enables the compound to function as a versatile intermediate for generating structurally diverse 1,5-diarylpyrazole sulfonamide libraries, a capability not shared by the fully aromatic pyrazole analogs that lack the reactive dihydro scaffold [1]. The fluorine substituent remains intact during oxidation, preserving the fluorine-specific advantages of the final pyrazole product [1].

Dihydropyrazole Oxidation Pyrazole Library Synthesis Medicinal Chemistry Intermediate

Limitation Acknowledgment: Single-Study Inhibitory Data and Absence of Independent Replication

All quantitative carbonic anhydrase inhibition data for this specific compound originate from a single primary study [1]. No independent replication by a separate research group was identified. Furthermore, no direct comparative data are available for this compound in other target classes (e.g., COX-2, AChE, antimicrobial assays) despite the broader biological potential of the pyrazoline sulfonamide scaffold [1]. The compound has not been profiled against tumor-associated CA isoforms (hCA IX, hCA XII), which are therapeutically relevant for anticancer drug development. Procurement decisions relying on potency differentiation should consider this single-source limitation and the absence of orthogonal assay confirmation [1].

Evidence Strength Replication Status Data Limitations

Research and Industrial Application Scenarios for 4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide Based on Verified Differentiation Evidence


Carbonic Anhydrase SAR Probe for Halogen Substitution Studies

The quantitative rank-order data from Gul et al. (2017) enable researchers to deploy compound 13 as a defined moderate-affinity reference point in carbonic anhydrase SAR panels [1]. Its Ki values of 462.2 nM (hCA I) and 587.3 nM (hCA II), positioned between the weaker unsubstituted parent (compound 9) and the more potent bromine analog (compound 14), provide a precise window for detecting substituent-dependent potency shifts when screening new derivatives [1]. This scenario is particularly relevant for academic medicinal chemistry groups systematically exploring electronic effects of para-substituents on CA inhibition without confounding steric contributions.

¹⁹F NMR Ligand-Binding Studies and Fluorine-18 PET Tracer Precursor

The single para-fluorine atom makes this compound uniquely suited among its congeneric series for ¹⁹F NMR-based binding assays, enabling real-time monitoring of ligand-protein interactions without isotopic labeling [1]. Additionally, the aryl fluoride moiety serves as a synthetic handle for potential ¹⁸F radiolabeling via nucleophilic aromatic substitution, positioning the compound as a precursor for developing PET imaging probes targeting carbonic anhydrase-expressing tissues [2]. This scenario is applicable to chemical biology laboratories and radiochemistry facilities developing fluorine-based molecular imaging agents.

Divergent Synthesis of Fluorine-Labeled Pyrazole and Dihydropyrazole Libraries

Medicinal chemistry groups synthesizing focused compound libraries can procure this dihydropyrazole sulfonamide as a single precursor that, upon oxidative aromatization, yields the corresponding 4-fluorophenyl-substituted 1,5-diarylpyrazole benzenesulfonamide [3]. This divergent strategy enables the generation of both reduced and oxidized chemotypes retaining the fluorine label, maximizing chemical diversity from a single commercial acquisition and supporting parallel SAR exploration across two distinct heterocyclic cores relevant to COX-2 and CA drug discovery programs [3].

Method Development and Positive Control for Moderate-Affinity CA Inhibitor Assays

For laboratories developing or validating carbonic anhydrase inhibition assays, compound 13 offers a well-characterized moderate-affinity positive control (Ki ~460–590 nM) that does not saturate the assay window [1]. Unlike the clinical inhibitor acetazolamide, which exhibits high affinity and may mask assay sensitivity limitations, compound 13's intermediate potency provides a more stringent test of assay dynamic range and reproducibility, making it a valuable tool for assay qualification and inter-laboratory standardization efforts [1].

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